N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
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Overview
Description
N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, ethoxy, hydroxy, and phenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the aldehyde precursor, followed by a condensation reaction with hydrazine derivatives under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
- N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H33ClN2O4 |
---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
N-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C25H33ClN2O4/c1-7-31-21-13-17(12-20(26)23(21)30)14-27-28-22(29)15-32-19-10-8-18(9-11-19)25(5,6)16-24(2,3)4/h8-14,30H,7,15-16H2,1-6H3,(H,28,29)/b27-14+ |
InChI Key |
PGDZLMCCODXDAO-MZJWZYIUSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C(C)(C)CC(C)(C)C)Cl)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C(C)(C)CC(C)(C)C)Cl)O |
Origin of Product |
United States |
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